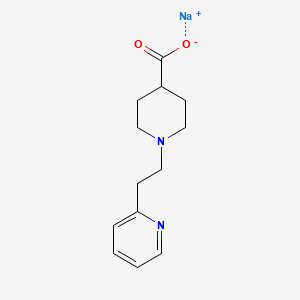

Sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate

説明

Sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate is a piperidine derivative featuring a pyridinylethyl substituent at the 1-position and a sodium carboxylate group at the 4-position. The sodium carboxylate form enhances water solubility compared to ester derivatives, making it suitable for pharmaceutical or biochemical applications where aqueous compatibility is critical .

特性

IUPAC Name |

sodium;1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.Na/c16-13(17)11-4-8-15(9-5-11)10-6-12-3-1-2-7-14-12;/h1-3,7,11H,4-6,8-10H2,(H,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNSXIMPXBHYFR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)[O-])CCC2=CC=CC=N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Acid-Base Neutralization

The most direct method for preparing this compound involves the neutralization of 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylic acid with sodium hydroxide. This reaction is typically conducted in an aqueous medium under controlled conditions:

- The carboxylic acid precursor is dissolved in a suitable solvent, often water or a water-alcohol mixture

- An equimolar amount of sodium hydroxide is added dropwise to the solution

- The reaction mixture is stirred at room temperature until completion

- The product is isolated through evaporation of the solvent, followed by recrystallization

This method is particularly valued for its simplicity and high yield, making it suitable for both laboratory and industrial-scale production.

Alkylation of Piperidine-4-carboxylate

Another common synthetic route involves the alkylation of sodium piperidine-4-carboxylate with 2-(pyridin-2-yl)ethyl halides:

- Sodium piperidine-4-carboxylate is prepared by treating piperidine-4-carboxylic acid with sodium hydroxide

- The resulting salt is reacted with 2-(pyridin-2-yl)ethyl bromide or chloride in the presence of a base

- The reaction typically proceeds in polar solvents such as ethanol or dimethylformamide

- Catalysts may be employed to enhance yield and selectivity

This method allows for selective N-alkylation and can be optimized to minimize side reactions.

Reaction Conditions and Parameters

The successful synthesis of this compound depends significantly on the careful control of various reaction parameters.

Temperature Control

Temperature plays a crucial role in the synthesis process:

| Temperature Range (°C) | Effect on Reaction | Recommended Application |

|---|---|---|

| 0-10 | Slower reaction, higher selectivity | Initial addition of reagents |

| 20-25 | Moderate reaction rate | Main reaction phase |

| 40-60 | Accelerated reaction, potential side reactions | Completion phase for stubborn reactions |

| >60 | Risk of decomposition | Generally avoided |

Maintaining optimal temperature conditions is essential for achieving high yields and product purity.

Solvent Selection

The choice of solvent significantly impacts the reaction efficiency:

- Water : Provides excellent solubility for the sodium salt but may limit the solubility of organic precursors

- Ethanol : Offers good solubility for both organic and inorganic components

- Dimethylformamide (DMF) : Facilitates alkylation reactions but requires careful handling

- Mixed solvent systems : Often employed to balance solubility and reactivity requirements

The ideal solvent system depends on the specific synthetic route and scale of production.

Catalytic Methods

Various catalysts can be employed to enhance the preparation of this compound, particularly for the alkylation route.

Phase Transfer Catalysts

Phase transfer catalysts (PTCs) can significantly improve the efficiency of alkylation reactions:

- Tetrabutylammonium bromide (TBAB) : Facilitates the transfer of reagents between aqueous and organic phases

- Crown ethers : Enhance the nucleophilicity of the piperidine nitrogen

- Quaternary ammonium salts : Improve reaction rates and yields

The use of PTCs is particularly valuable for reactions involving poorly soluble reagents or when working with biphasic systems.

Metal Catalysts

Certain metal catalysts can facilitate specific steps in the synthesis:

- Palladium catalysts : Useful for coupling reactions in alternative synthetic routes

- Copper catalysts : Can promote N-alkylation under milder conditions

- Nickel catalysts : Sometimes employed for specialized transformations

The selection of an appropriate metal catalyst depends on the specific reaction requirements and desired product characteristics.

Industrial Production Methods

The industrial production of this compound requires considerations beyond laboratory-scale synthesis.

Scale-Up Considerations

When scaling up the synthesis process, several factors must be addressed:

- Heat management : Larger reaction volumes generate more heat, requiring efficient cooling systems

- Mixing efficiency : Ensuring uniform mixing becomes challenging at larger scales

- Reaction time : May need adjustment to accommodate larger batch sizes

- Safety protocols : Industrial-scale production demands rigorous safety measures

Careful engineering and process optimization are essential for successful scale-up.

Continuous Flow Processing

Continuous flow chemistry offers several advantages for the industrial production of this compound:

- Improved heat transfer : Better temperature control reduces side reactions

- Enhanced mixing : More uniform reaction conditions

- Increased safety : Smaller reaction volumes at any given time

- Automation potential : Reduced labor requirements and improved consistency

The implementation of continuous flow processes represents a modern approach to industrial-scale synthesis of this compound.

Purification Techniques

The preparation of high-purity this compound requires effective purification strategies.

Crystallization Methods

Crystallization is the most common purification method:

- Cooling crystallization : The solution is cooled gradually to induce crystal formation

- Antisolvent crystallization : Addition of a miscible solvent in which the product has lower solubility

- Evaporative crystallization : Controlled evaporation of the solvent to concentrate the solution

The selection of an appropriate crystallization technique depends on the specific impurity profile and desired product specifications.

Chromatographic Purification

For high-purity requirements, chromatographic methods may be employed:

- Column chromatography : Useful for removing closely related impurities

- Ion-exchange chromatography : Particularly effective for purifying ionic compounds

- Preparative HPLC : Provides the highest level of purity but at higher cost

These methods are typically reserved for small-scale production or when exceptional purity is required.

Quality Control and Characterization

Ensuring the quality and identity of synthesized this compound requires comprehensive analytical techniques.

Spectroscopic Analysis

Several spectroscopic methods are employed for characterization:

- NMR spectroscopy : Provides structural confirmation and purity assessment

- IR spectroscopy : Identifies functional groups, particularly the carboxylate moiety

- Mass spectrometry : Confirms molecular weight and can detect impurities

- UV-Vis spectroscopy : Useful for quantitative analysis

These techniques collectively provide a comprehensive profile of the synthesized compound.

Purity Assessment

The purity of this compound can be evaluated using:

- HPLC analysis : Quantifies the main component and detects impurities

- Elemental analysis : Confirms the elemental composition

- Melting point determination : Provides a simple but effective purity indicator

- Titration methods : Can determine the exact sodium content

Establishing rigorous quality control protocols ensures consistent product quality across different batches.

Alternative Synthetic Approaches

Research continues to develop novel and improved methods for preparing this compound.

Microwave-Assisted Synthesis

Microwave irradiation offers several advantages for the synthesis:

- Reduced reaction times : From hours to minutes

- Improved yields : Often higher than conventional heating methods

- Enhanced selectivity : Fewer side reactions in many cases

- Energy efficiency : Lower overall energy consumption

This approach represents a modern, green chemistry alternative to traditional synthetic methods.

Enzymatic Methods

Biocatalytic approaches are emerging as promising alternatives:

- Lipase-catalyzed esterification : For preparing precursor esters

- Transaminase-mediated transformations : For specific structural modifications

- Whole-cell biocatalysis : Utilizing engineered microorganisms

While still primarily in the research phase, enzymatic methods offer potential advantages in terms of stereoselectivity and environmental impact.

化学反応の分析

Types of Reactions

Sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the pyridine ring.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学的研究の応用

Sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may affect signaling pathways related to inflammation and microbial growth .

類似化合物との比較

Positional Isomerism: Pyridin-2-yl vs. Pyridin-4-yl Substitution

- Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate (CAS: 1158260-61-7): Molecular Formula: C₁₃H₁₇N₂NaO₂ Molecular Weight: 256.28 g/mol Key Difference: The pyridine nitrogen is at the 4-position instead of the 2-position.

Functional Group Variations: Carboxylate Salts vs. Esters

- Ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate (CAS: 1000941-29-6): Molecular Formula: C₁₅H₂₂N₂O₂ Molecular Weight: 262.35 g/mol Properties: Predicted boiling point 356°C, density 1.079 g/cm³, pKa ~8.10 .

Substituent Complexity: Tosyl, Benzo[d][1,3]dioxin, and Pyrimidinyl Groups

- Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate: Key Feature: A tosylquinolin group replaces the pyridinylethyl chain. Biological Activity: Predicted antibacterial properties via molecular docking studies due to steric and electronic interactions with bacterial enzymes .

- Ethyl 1-(2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethyl)piperidine-4-carboxylate: Synthesis: Involves multi-step reactions with HCl and MnO₂ for hydroxyl group oxidation .

- 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride (CAS: 1051941-66-2):

Data Table: Key Properties of Sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate and Analogues

Research Findings and Implications

- Synthetic Accessibility : Ethyl piperidine-4-carboxylate derivatives are commonly synthesized via alkylation or coupling reactions (e.g., using Boc-protected amines or tosyl groups) . The sodium carboxylate form is likely derived from ester hydrolysis under basic conditions .

- Biological Relevance: Piperidine derivatives with aromatic substituents (e.g., pyridinyl, quinolinyl) show promise in antibacterial and antitumor applications due to their ability to interact with biological targets like enzymes or DNA .

- Structure-Activity Relationships (SAR) :

- Pyridine position (2- vs. 4-) affects electronic density and binding interactions.

- Carboxylate salts improve solubility but may reduce cell permeability compared to esters.

- Bulky substituents (e.g., benzo[d][1,3]dioxin) can hinder metabolic degradation but may limit target engagement .

生物活性

Sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological properties, mechanisms of action, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 256.28 g/mol. Its structure includes a piperidine ring substituted with a pyridine group, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Pseudomonas aeruginosa | Not determined |

These results indicate that the compound exhibits strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in the context of inducing apoptosis in cancer cells. In vitro studies using FaDu hypopharyngeal tumor cells demonstrated that this compound exhibits cytotoxic effects comparable to established chemotherapeutic agents like bleomycin .

Case Study: FaDu Cell Line

In a controlled study, this compound was administered to FaDu cells, resulting in a significant increase in apoptosis markers compared to untreated controls. The study utilized flow cytometry to quantify apoptotic cells, revealing that the compound effectively triggers programmed cell death pathways.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in various neurodegenerative diseases .

- Receptor Binding : The structural features of the compound allow it to bind effectively to receptors on cancer cells, disrupting their growth signals.

- Hydrophobic Interactions : The presence of hydrophobic regions within its structure facilitates interactions with lipid membranes, enhancing cellular uptake and bioavailability.

Comparative Analysis

When compared to other piperidine derivatives, this compound demonstrates unique properties that enhance its biological activity:

Table 2: Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Sodium 1-(3-pyridin-3-ylethyl)piperidine-4-carboxylate | Moderate | Low | No |

| Sodium 1-(4-pyridin-4-ylethyl)piperidine-4-carboxylate | Low | High | Yes |

This table illustrates that while this compound has high antimicrobial activity, other derivatives may excel in anticancer properties or enzyme inhibition.

Q & A

Q. What are the common synthetic routes for preparing Sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate, and what critical intermediates are involved?

A key intermediate in its synthesis is ethyl 1-(2-chloroethyl)piperidine-4-carboxylate , formed via alkylation of ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base (e.g., DIPEA) and a solvent like THF or toluene . Subsequent displacement of the chloride with pyridine-2-ylethylamine, followed by saponification (NaOH/EtOH) to convert the ethyl ester to the sodium carboxylate, yields the target compound. Critical steps include controlling reaction temperature (<40°C) to minimize side reactions and ensuring anhydrous conditions for the alkylation step .

Q. How can researchers validate the purity and structural integrity of this compound?

Standard methods include:

- HPLC with UV detection : Use a C18 column and a mobile phase of methanol/buffer (e.g., sodium acetate + sodium 1-octanesulfonate at pH 4.6) for baseline separation of impurities .

- NMR spectroscopy : Key signals include the piperidine ring protons (δ 2.5–3.5 ppm), pyridinyl protons (δ 7.2–8.6 ppm), and carboxylate carbon (δ ~175 ppm in NMR) .

- Mass spectrometry : Confirm molecular ion peaks ([M+H] or [M−Na]) and fragmentation patterns consistent with the piperidine-pyridine scaffold .

Q. What are the recommended safety protocols for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to potential respiratory irritancy (H315/H319 hazards) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the alkylation step to improve yield and reduce byproducts?

- Catalyst selection : Use lithium diisopropylamide (LDA) to deprotonate the piperidine nitrogen, enhancing nucleophilicity for alkylation .

- Solvent effects : Polar aprotic solvents (e.g., THF) improve reaction kinetics compared to toluene .

- Temperature control : Maintain −20°C during LDA addition to prevent decomposition .

- Byproduct mitigation : Monitor for over-alkylation (e.g., quaternary ammonium salts) via LC-MS and adjust stoichiometry (limiting alkylating agent to 1.1 equiv) .

Q. What analytical challenges arise in distinguishing this compound from structurally similar piperidine derivatives?

- Chromatographic co-elution : Resolve using ion-pair reagents (e.g., sodium 1-octanesulfonate) in HPLC to enhance retention time differences .

- Mass spectral ambiguity : Employ high-resolution MS (HRMS) to differentiate isomers based on exact mass (e.g., Δm/z < 0.005) .

- NMR coupling patterns : Analyze - COSY to distinguish substituent positions on the piperidine ring .

Q. How can researchers address discrepancies in pharmacological activity data across studies?

- Receptor binding assays : Standardize assay conditions (e.g., pH 7.4 buffer, 25°C) to minimize variability .

- Metabolic stability : Pre-incubate compounds with liver microsomes to assess CYP450-mediated degradation, which may explain inconsistent in vivo results .

- Batch-to-batch variability : Implement QC criteria (e.g., ≥98% purity by HPLC) and validate synthetic routes using orthogonal techniques (e.g., XRD for crystal structure) .

Methodological Guidance Tables

Q. Table 1. Buffer Composition for HPLC Analysis

| Component | Concentration | Purpose |

|---|---|---|

| Sodium acetate | 6.8 g/L | pH adjustment (target 4.6) |

| Sodium 1-octanesulfonate | 16.22 g/L | Ion-pairing agent for resolution |

| Methanol | 65% v/v | Mobile phase modifier |

| Adapted from USP guidelines |

Q. Table 2. Key NMR Assignments

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Piperidine C-4 carboxylate | 174.9 () | Singlet |

| Pyridinyl H-6 | 8.35 () | Doublet |

| Piperidine H-2/H-6 | 2.85–3.10 () | Multiplet |

| Data from analogous piperidine derivatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。